Dopamine D2 receptor antagonist-1
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Overview
Description
Dopamine D2 receptor antagonist-1 is a compound that binds to and inhibits the activation of dopamine D2 receptors. These receptors are part of the dopaminergic system, which plays a crucial role in regulating various physiological functions, including motor control, cognition, reward, and endocrine signaling . Dopamine D2 receptor antagonists are commonly used in the treatment of psychiatric and neurological disorders such as schizophrenia, bipolar disorder, and Parkinson’s disease .
Preparation Methods
The synthesis of dopamine D2 receptor antagonist-1 involves several steps, including the acylation of suitable anilines with chloroacetyl chloride or 3-chloropropionyl chloride . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Dopamine D2 receptor antagonist-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of corresponding quinones, while reduction may yield the corresponding amines .
Scientific Research Applications
Dopamine D2 receptor antagonist-1 has a wide range of scientific research applications, including:
Mechanism of Action
Dopamine D2 receptor antagonist-1 exerts its effects by binding to dopamine D2 receptors and inhibiting their activation. This prevents the downstream signaling pathways that are normally activated by dopamine, leading to a reduction in the physiological effects mediated by these receptors . The molecular targets of this compound include the dopamine D2 receptors, which are G-protein coupled receptors that regulate various intracellular signaling pathways .
Comparison with Similar Compounds
Dopamine D2 receptor antagonist-1 can be compared with other similar compounds, such as:
Haloperidol: A butyrophenone derivative used to treat schizophrenia and other psychoses.
Risperidone: A second-generation antipsychotic used to treat schizophrenia, bipolar mania, and other mental health disorders.
Clozapine: An atypical antipsychotic used to treat schizophrenia and schizoaffective disorders.
This compound is unique in its specific binding affinity and selectivity for dopamine D2 receptors, which makes it a valuable tool for studying the dopaminergic system and developing therapeutic agents .
Properties
IUPAC Name |
N-cyclobutyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-2-7-11-10(6-1)12-13(17-9-4-3-5-9)15-8-16-14(12)18-11/h8-9H,1-7H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUJDLRACOBTTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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